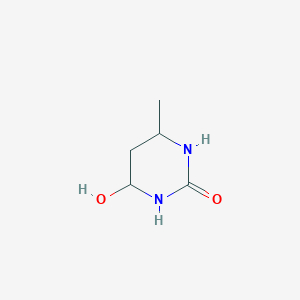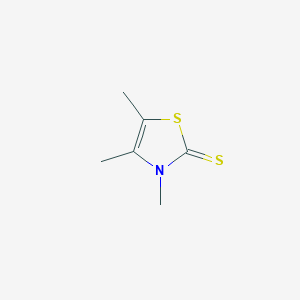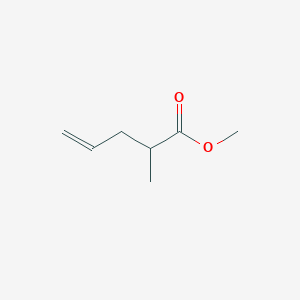
Methyl 2-methylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methylpent-4-enoate is an organic compound with the molecular formula C7H12O2. It is a methyl ester derivative of 2-methylpent-4-enoic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-methylpent-4-enoate can be synthesized through several methods. One common method involves the esterification of 2-methylpent-4-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method enhances the efficiency and yield of the esterification process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 2-methylpent-4-enoic acid or other oxidized derivatives.
Reduction: 2-methylpent-4-en-1-ol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, may involve this compound.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-methylpent-4-enoate in chemical reactions involves the interaction of its ester group with various reagents. For example, in nucleophilic substitution reactions, the nucleophile attacks the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate and subsequent substitution of the ester group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,2-dimethylpent-4-enoate: This compound has a similar structure but with an additional methyl group on the second carbon.
Ethyl 2-methyl-4-pentenoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-methylpent-4-enoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
20459-96-5 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
methyl 2-methylpent-4-enoate |
InChI |
InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h4,6H,1,5H2,2-3H3 |
Clé InChI |
PCDWJNVETVCPSE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


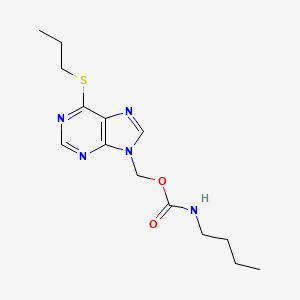
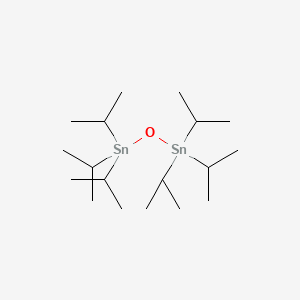
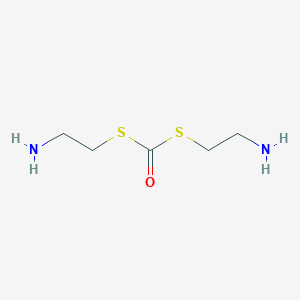

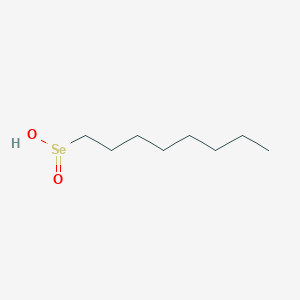
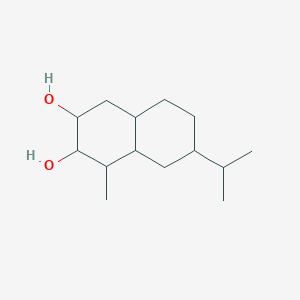
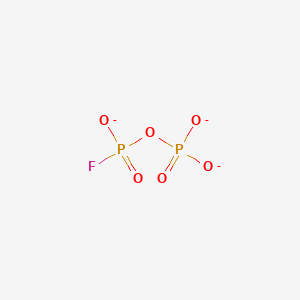
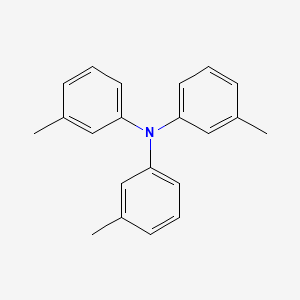
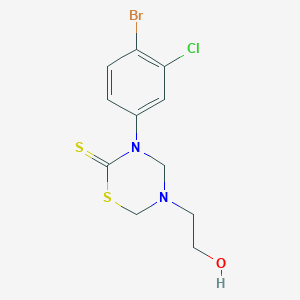
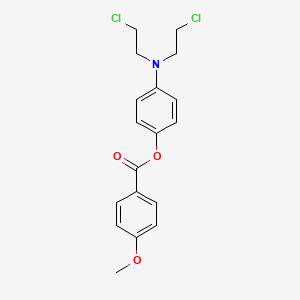
![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)
![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
